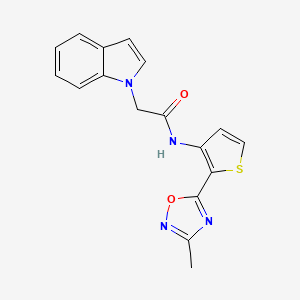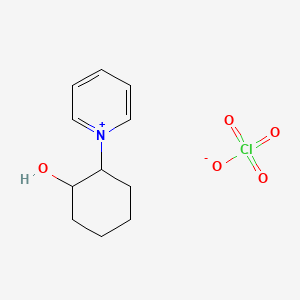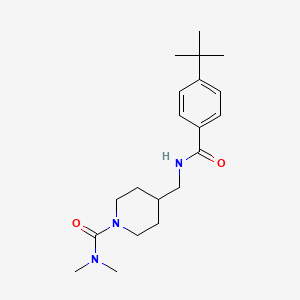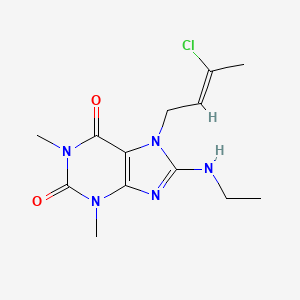
2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AM-1241 and belongs to the class of compounds known as cannabinoids. Cannabinoids are a group of compounds that are found in the cannabis plant and have been shown to have a wide range of pharmacological effects.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide involves its interaction with the CB2 receptor of the endocannabinoid system. This interaction leads to the activation of various signaling pathways, which can have a wide range of effects on various physiological and cognitive processes.
Biochemical and Physiological Effects:
2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. These effects include anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been shown to have potential applications in the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide in lab experiments is its selectivity for the CB2 receptor. This allows for more precise targeting of the endocannabinoid system, which can lead to more accurate and reliable results. However, one of the limitations of using this compound is its relatively low potency compared to other cannabinoids.
Future Directions
There are several future directions for research on 2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide. One area of research involves the development of more potent analogs of this compound, which could have even greater potential for scientific research and therapeutic applications. Another area of research involves the investigation of the effects of this compound on various disease models, including cancer, autoimmune diseases, and chronic pain. Finally, there is a need for further research on the long-term effects of this compound on the endocannabinoid system and other physiological processes.
Synthesis Methods
The synthesis of 2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide involves the use of several chemical reactions. The first step involves the synthesis of 2-bromo-1-(1H-indol-1-yl)ethanone from 1H-indole. This is followed by the synthesis of 2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene-3-carboxylic acid from 3-methyl-1,2,4-oxadiazole and thiophene-3-carboxylic acid. Finally, the two compounds are combined to form 2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide has been shown to have potential applications in scientific research. This compound has been studied for its effects on the endocannabinoid system, which is a complex biological system that plays a role in regulating various physiological and cognitive processes. Specifically, this compound has been shown to act as a selective agonist for the CB2 receptor, which is one of the two main receptors of the endocannabinoid system.
properties
IUPAC Name |
2-indol-1-yl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-11-18-17(23-20-11)16-13(7-9-24-16)19-15(22)10-21-8-6-12-4-2-3-5-14(12)21/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHNYJKWHDWGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2425015.png)



![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2425019.png)
![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2425020.png)
![3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2425022.png)


![N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2425029.png)


![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((5-(3,4-dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2425035.png)
